molecular formula C11H9NO4 B1276500 (3-Benzo[1,3]dioxol-5-YL-isoxazol-5-YL)-methanol CAS No. 438565-34-5

(3-Benzo[1,3]dioxol-5-YL-isoxazol-5-YL)-methanol

Cat. No.: B1276500
CAS No.: 438565-34-5
M. Wt: 219.19 g/mol
InChI Key: ZHPSCWJFYANYDL-UHFFFAOYSA-N
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Description

(3-Benzo[1,3]dioxol-5-YL-isoxazol-5-YL)-methanol is a useful research compound. Its molecular formula is C11H9NO4 and its molecular weight is 219.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Structural Elucidation and Interaction Studies

  • Structural Analysis : A compound structurally related to (3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol was synthesized, characterized using NMR, mass spectral analysis, and X-ray diffraction studies. This process included understanding the crystal system and space group, conformation of the molecular structure, and interactions such as hydrogen bonding and π interactions, which are crucial for the stability of the molecule (Naveen et al., 2018).

Aggregation and Spectroscopic Studies

  • Molecular Aggregation : Spectroscopic studies of compounds similar to (3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol in different organic solvents showed varying fluorescence emission spectra, indicating differences in molecular aggregation. These findings are important in understanding how structural differences, such as substituent groups, influence molecular interactions (Matwijczuk et al., 2016).

Synthesis and Catalysis Research

  • Novel Synthesis Methods : Research on compounds structurally related to the target molecule focused on novel synthesis methods, including reactions under specific conditions to form derivatives with varied functional groups. These studies are instrumental in expanding the applications of such compounds in various fields (Potkin et al., 2015).

  • Catalytic Processes : Investigations into the catalytic condensation of glycerol with aldehydes and ketones to form compounds similar to (3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol have been conducted. These studies help in identifying efficient catalysts for the production of potential novel platform chemicals (Deutsch et al., 2007).

Biological Activity Studies

  • Biological Activities : A study focusing on the synthesis of structurally related derivatives of (3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol evaluated their biological activities. This includes examining their potential as antimicrobial agents and the influence of various functional groups on their efficacy (Umesha & Basavaraju, 2014).

  • Molecular Docking and Antiproliferative Activity : Synthesis and structural elucidation of a compound related to the target molecule were conducted, and its antiproliferative activity was assessed. Molecular docking studies were performed to understand its interaction with biological targets (Prasad et al., 2018).

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to exhibit activity against various cancer cell lines .

Mode of Action

Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that (3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

Given the observed effects on cell cycle progression and apoptosis, it is likely that this compound impacts pathways related to these processes .

Result of Action

Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound may have similar effects.

Properties

IUPAC Name

[3-(1,3-benzodioxol-5-yl)-1,2-oxazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c13-5-8-4-9(12-16-8)7-1-2-10-11(3-7)15-6-14-10/h1-4,13H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPSCWJFYANYDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50409463
Record name [3-(2H-1,3-Benzodioxol-5-yl)-1,2-oxazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438565-34-5
Record name 3-(1,3-Benzodioxol-5-yl)-5-isoxazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438565-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(2H-1,3-Benzodioxol-5-yl)-1,2-oxazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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